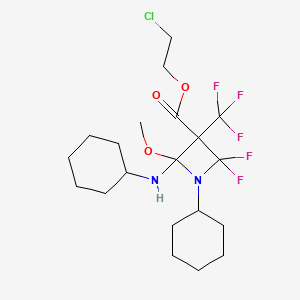

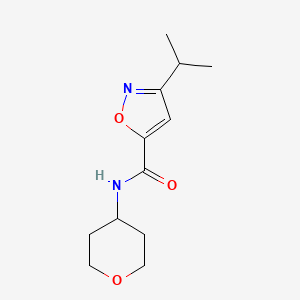

![molecular formula C21H30N4O3 B5505392 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)

8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is likely of interest due to its spirocyclic and diazaspiro[4.5]decanone core, which are structural motifs found in various bioactive molecules. Compounds with such cores have been explored for their potential pharmacological properties and synthetic utility in organic chemistry.

Synthesis Analysis

Spirocyclic compounds, including diazaspiro[4.5]decanone derivatives, are typically synthesized through strategies that involve cyclization reactions. For instance, Smith et al. (2016) developed a synthesis for methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which could provide insight into similar approaches for synthesizing the compound of interest (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decanone derivatives is characterized by a spiro linkage between a cyclohexane ring and a lactam ring, resulting in a rigid and complex three-dimensional architecture. The structure of such compounds can be elucidated using techniques like NMR, X-ray crystallography, and mass spectrometry, as demonstrated by Guillon et al. (2020) in their structural characterization of a triazaspiro decanone derivative (Guillon et al., 2020).

Scientific Research Applications

Anticancer and Antidiabetic Potential

The compound 8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a broader class of spirothiazolidines analogs that have been developed for their potential anticancer and antidiabetic effects. A study on the development of novel series of spirothiazolidines, which shares structural similarities with the mentioned compound, demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds within this series exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a standard antidiabetic medication. This suggests that derivatives of the compound may hold promise in cancer and diabetes treatment (E. M. Flefel et al., 2019).

Structural Analysis and Pharmaceutical Design

The synthesis and analysis of cyclohexane-based γ-spirolactams, including those related to this compound, have contributed to our understanding of spiro compounds' configurations and conformations. Crystal structures of similar compounds have been determined, highlighting the spirocyclic framework's ability to adopt various stable conformations. This structural insight is invaluable for the rational design of new pharmaceuticals with optimized efficacy and minimized side effects, by elucidating how molecular conformations influence biological activity (Tobias Krueger et al., 2019).

Antihypertensive Properties

Compounds structurally related to this compound have been evaluated for their antihypertensive effects. Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed their potential as antihypertensive agents. Specifically, modifications at the 8-position with various substituents showed promising activity in lowering blood pressure in animal models. These findings suggest that modifications to the core structure of such compounds can yield potent antihypertensive agents, offering new avenues for therapeutic intervention in hypertension (J. Caroon et al., 1981).

Mechanism of Action

properties

IUPAC Name |

8-[2-[cyclohexyl(methyl)amino]pyridine-3-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-23-15-21(28-20(23)27)10-13-25(14-11-21)19(26)17-9-6-12-22-18(17)24(2)16-7-4-3-5-8-16/h6,9,12,16H,3-5,7-8,10-11,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFXZEAYAONNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=C(N=CC=C3)N(C)C4CCCCC4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

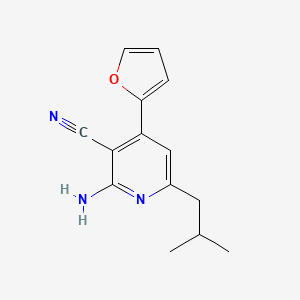

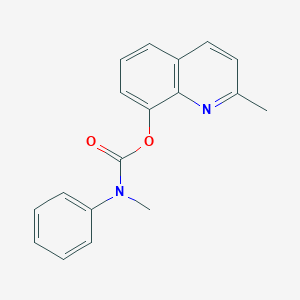

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)

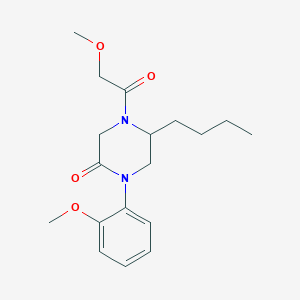

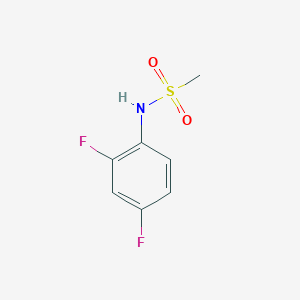

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)

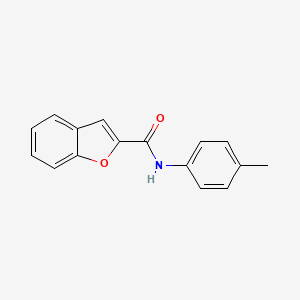

![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)

![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

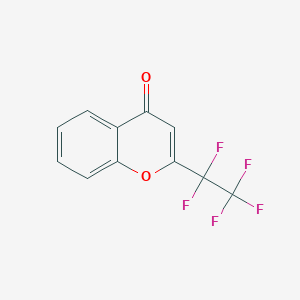

![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)

![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)